An In-depth Technical Guide to the Structure and Application of Cy5-PEG2-TCO
An In-depth Technical Guide to the Structure and Application of Cy5-PEG2-TCO
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and bioorthogonal applications of Cy5-PEG2-TCO, a fluorescent labeling reagent crucial for advanced biological research and therapeutic development.
Core Structure of Cy5-PEG2-TCO
Cy5-PEG2-TCO is a heterobifunctional molecule meticulously designed for targeted fluorescent labeling. Its structure is a conjugate of three key components: a Cyanine 5 (Cy5) fluorophore, a short polyethylene glycol (PEG) linker, and a trans-cyclooctene (TCO) reactive group.
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Cyanine 5 (Cy5): A member of the cyanine dye family, Cy5 is a bright, far-red fluorescent dye. Its spectral properties in a region with minimal cellular autofluorescence make it an ideal choice for high signal-to-noise imaging applications.[1]
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Polyethylene Glycol (PEG2): A two-unit polyethylene glycol spacer enhances the solubility of the molecule in aqueous buffers and provides spatial separation between the Cy5 dye and the target biomolecule, minimizing potential steric hindrance and interaction with the fluorophore.
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trans-Cyclooctene (TCO): As a strained alkene, TCO is a highly reactive dienophile.[1] It is a key component for bioorthogonal chemistry, specifically for its rapid and highly specific reaction with tetrazine-functionalized molecules.[2][3]
The precise chemical structure is defined by its IUPAC name: [(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethyl]carbamate chloride.[4]
A diagram illustrating the modular components of Cy5-PEG2-TCO is provided below.
Physicochemical and Spectroscopic Properties
The combination of its constituent parts gives Cy5-PEG2-TCO a unique set of properties that are advantageous for bio-labeling experiments.
| Property | Value | Reference |
| Molecular Formula | C47H65ClN4O5 | |
| Molecular Weight | 801.5 g/mol | |
| Excitation Maximum (λex) | ~649 nm | |
| Emission Maximum (λem) | ~667 nm | |
| Molar Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.27 | |
| Reactivity | Reacts with tetrazines via iEDDA |
The Role of TCO in Bioorthogonal Chemistry
The TCO moiety is central to the utility of Cy5-PEG2-TCO. It participates in an inverse-electron-demand Diels-Alder (iEDDA) reaction with a 1,2,4,5-tetrazine. This reaction is a cornerstone of "click chemistry" due to its remarkable features:
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Exceptional Speed: The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions known, with second-order rate constants that can exceed 10^6 M⁻¹s⁻¹.
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High Specificity: TCO and tetrazines are abiotic and do not react with naturally occurring functional groups in biological systems, ensuring highly specific labeling.
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Biocompatibility: The reaction proceeds efficiently under physiological conditions (aqueous environment, neutral pH, and ambient temperature) without the need for cytotoxic catalysts like copper.
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Irreversibility: The reaction forms a stable dihydropyridazine product, resulting in a permanent label.
The underlying principle of this high reactivity is the significant ring strain of the trans-double bond within the eight-membered cyclooctene ring. This strain is released upon the [4+2] cycloaddition with a tetrazine, providing a strong thermodynamic driving force for the reaction.
The mechanism of the TCO-tetrazine iEDDA reaction is depicted below.
Experimental Protocol: Labeling of a Tetrazine-Modified Protein
This protocol provides a general workflow for labeling a protein that has been pre-functionalized with a tetrazine group using Cy5-PEG2-TCO.
Materials:
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Tetrazine-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)
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Cy5-PEG2-TCO
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Anhydrous DMSO or DMF
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Desalting column (e.g., Sephadex G-25) for purification
Procedure:
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Reagent Preparation:
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Prepare a stock solution of Cy5-PEG2-TCO in anhydrous DMSO or DMF at a concentration of 1-10 mM.
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Ensure the tetrazine-modified protein is at a suitable concentration (typically 1-5 mg/mL) in a buffer free of reactive contaminants.
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Labeling Reaction:
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Add a 1.5 to 5-fold molar excess of the Cy5-PEG2-TCO stock solution to the solution of the tetrazine-modified protein.
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Incubate the reaction mixture for 30 to 60 minutes at room temperature, protected from light. The rapid kinetics of the TCO-tetrazine reaction often lead to completion within this timeframe.
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Purification:
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Remove unreacted Cy5-PEG2-TCO from the labeled protein using a desalting column equilibrated with the desired storage buffer.
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Collect the fractions containing the purified, fluorescently labeled protein.
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Analysis:
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Confirm successful labeling by measuring the absorbance of the purified protein solution at 280 nm (for protein concentration) and ~650 nm (for Cy5 concentration).
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Further analysis can be performed using techniques such as SDS-PAGE with fluorescence imaging to visualize the labeled protein.
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The experimental workflow for protein labeling is illustrated in the following diagram.
Applications in Research and Development
The unique properties of Cy5-PEG2-TCO make it a versatile tool for a wide range of applications, including:
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Cellular Imaging: The pre-targeting approach, where a tetrazine-modified antibody is first administered, followed by the Cy5-PEG2-TCO, allows for high-contrast imaging of specific cellular targets with reduced background fluorescence.
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Flow Cytometry: Specific cell populations can be fluorescently labeled for identification and sorting.
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In Vivo Imaging: The far-red fluorescence of Cy5 allows for deep tissue penetration, making it suitable for small animal imaging studies.
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Drug Delivery and Development: As a component of antibody-drug conjugates (ADCs) or other targeted therapeutic systems, it can be used to track the localization and quantify the delivery of therapeutic agents.
References
- 1. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | TCI Deutschland GmbH [tcichemicals.com]
- 4. Cy5-PEG2-TCO4 | C47H65ClN4O5 | CID 169450331 - PubChem [pubchem.ncbi.nlm.nih.gov]
